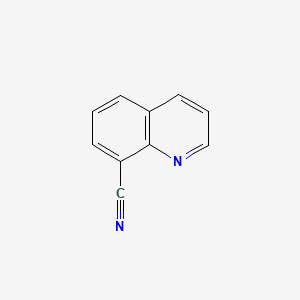

Quinoline-8-carbonitrile

Descripción general

Descripción

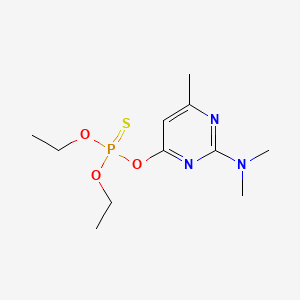

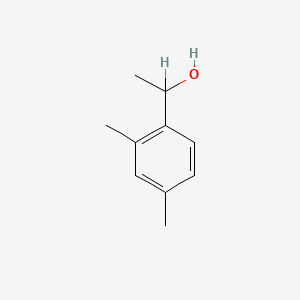

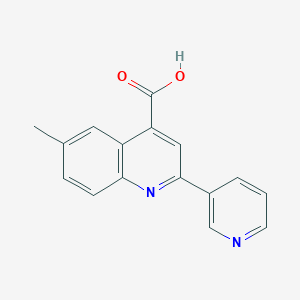

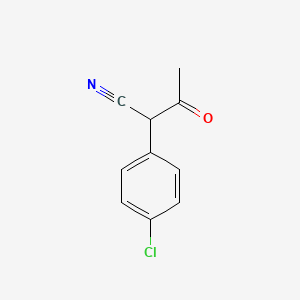

Quinoline-8-carbonitrile and its derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The core structure of quinoline is a bicyclic compound with a nitrogen atom in the second position of the benzene ring, which is fused to a pyridine ring. The carbonitrile group at the 8-position indicates the presence of a cyano group (-C≡N) attached to the eighth carbon of the quinoline ring.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions or domino reactions that allow for the efficient construction of the quinoline core along with the introduction of various substituents. For instance, the synthesis of pyrazolo[3,4-h]quinoline-3-carbonitriles was achieved through a one-pot, four-component domino strategy under solvent-free microwave conditions . Similarly, the synthesis of 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives was performed via interaction of hydroxyquinoline with α-cyanocinnamonitriles . These methods demonstrate the versatility and efficiency of modern synthetic approaches to quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For example, the molecular structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivative was established unambiguously by single-crystal X-ray diffraction . Additionally, Density Functional Theory (DFT) studies can provide insights into the molecular geometry, vibration frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for further functionalization of the molecule. The reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline was studied, showing hydrolysis and coordination to metal ions such as Cu(I), Ag(I), and Pd(II) . These reactions are crucial for the development of quinoline-based materials and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core. Theoretical calculations, including DFT and Time-Dependent DFT (TDDFT), can predict properties like HOMO-LUMO energy gap, molecular hardness, ionization energy, electron affinity, and nonlinear optical behavior . These properties are important for understanding the reactivity and potential applications of quinoline derivatives in various fields.

Aplicaciones Científicas De Investigación

1. Application in Third-Generation Photovoltaics

- Summary of the Application: Quinoline derivatives, including Quinoline-8-carbonitrile, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells, specifically polymer solar cells and dye-synthesized solar cells .

- Methods of Application: The compounds are tested for their properties relevant to photovoltaic applications, such as absorption spectra and energy levels . Organic dyes based on quinoline, such as Q5 and Q6, are synthesized by Riley oxidation of –CH3 followed by Knoevenagel condensation .

- Results or Outcomes: The implementation of quinoline derivatives in photovoltaic cells has been successful, with their performance and characteristics being highlighted .

2. Application in Drug Design

- Summary of the Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results or Outcomes: The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

3. Application in Fine Chemicals and Material Science

- Summary of the Application: CH-arylated quinolines have found widespread applications in drug discovery as well as in the field of fine chemicals and material science .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Application in Green and Clean Syntheses

- Summary of the Application: Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

4. Application in Green and Clean Syntheses

- Summary of the Application: Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

- Methods of Application: The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Application in Organic Light-Emitting Diodes (OLEDs)

- Summary of the Application: Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Application in Dyeing Process

- Summary of the Application: Water-soluble dyes are most convenient for a successful dyeing process .

- Methods of Application: The authors of the patent performed sulfonation of the resulting quinophthalones by sequential action of concentrated sulfuric acid at 30–33°C and 35% oleum at 40°C .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFKVFOVFJZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876180 | |

| Record name | 8-Cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-8-carbonitrile | |

CAS RN |

35509-27-4 | |

| Record name | 8-Quinolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035509274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Cyanoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)